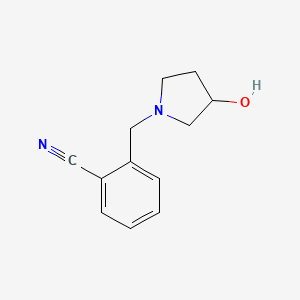

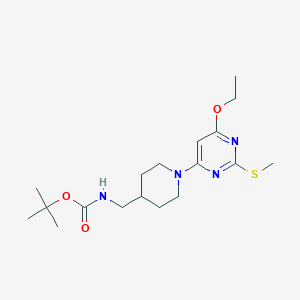

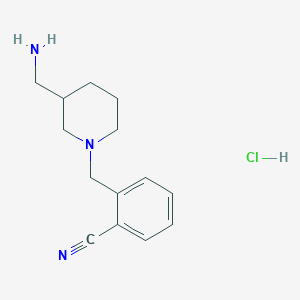

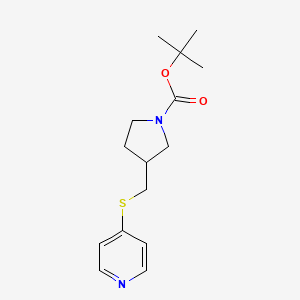

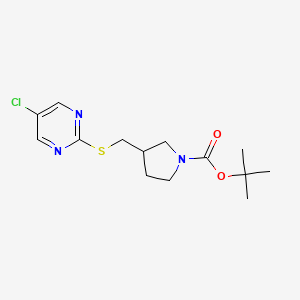

tert-Butyl 3-(((5-chloropyrimidin-2-yl)thio)methyl)pyrrolidine-1-carboxylate

Overview

Description

Tert-Butyl 3-(((5-chloropyrimidin-2-yl)thio)methyl)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Enantioselective Nitrile Anion Cyclization

(Chung et al., 2005) describe a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization. This method achieved a high overall yield and enantiomeric excess, demonstrating an efficient synthesis process for chiral pyrrolidine derivatives.

Antithrombin Activity of Pyrrolidine Derivatives

(Ayan et al., 2013) conducted a study focusing on the synthesis of enantiomerically pure pyrrolidine derivatives with potential antithrombin activity. They achieved high enantiomeric excess in their synthesis, and their molecular docking studies indicated these compounds as potential thrombin inhibitors.

Structural Analysis of Pyrrolidin-2-one

(Weber et al., 1995) explored the structure of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, a trisubstituted pyrrolidin-2-one. The study provided insights into the molecular configuration and intramolecular interactions of this compound.

Histamine H4 Receptor Ligands

(Altenbach et al., 2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. Their research involved optimizing the core pyrimidine moiety and studying its potential as an anti-inflammatory agent in various models.

Synthesis of N-Heterocyclic Compounds

(Matsumura et al., 2000) reported a one-pot reaction to synthesize N-heterocyclic compounds, demonstrating the versatility of tert-butylthio cyclopropenethione derivatives in creating diverse molecular structures.

Interaction with Glycine Esters

(Zinchenko et al., 2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate. This research highlights the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives.

Antibacterial Agents Synthesis

(Bouzard et al., 1992) synthesized a series of naphthyridine-3-carboxylic acids with varying cycloalkylamino groups. Their findings demonstrated improved in vitro and in vivo antibacterial activities.

Synthesis of Anticancer Drug Intermediates

(Zhang et al., 2018) developed a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate in small molecule anticancer drugs.

Intramolecular Cycloaddition in Synthesis

(Konda et al., 1999) efficiently synthesized methyl and tert-butyl (E)-(pyrrolidin-2-ylidene)glycinates through intramolecular 1, 3-dipolar cycloaddition of azide and olefin.

Chiral Dirhodium(II) Catalyzed Cyclopropanation

(Doyle et al., 1994) described the diazodecomposition of N-(tert-butyl)-N-(3-buten-1-yl)diazoacetamides catalyzed by chiral dirhodium(II) catalysts, leading to products from intramolecular cyclopropanation.

X-ray Analysis of Pyrrolidine-1-carboxylate

(Naveen et al., 2007) synthesized and characterized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, providing structural insights through X-ray diffraction studies.

Synthesis of Pyrrolidine Precursors

(Wasserman et al., 2004) reported the synthesis of 5-substituted pyrroles, serving as precursors for prodigiosin, through the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen.

In Vitro Metabolism Study of LC15-0133

(Yoo et al., 2008) investigated the in vitro metabolism of LC15-0133, a dipeptidyl peptidase-4 inhibitor, in rat liver microsomes, identifying key metabolic reactions and metabolites.

Mass Spectra of Alkyl Thiophene-2-carboxylates

(Klyba et al., 2019) studied the electron impact and chemical ionization mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates, providing insights into their fragmentation patterns.

Synthesis of Thiazolo[3,2-c]pyrimidines

(Litvinchuk et al., 2021) developed an efficient route to synthesize 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives from 2-methylidene-1,3-thiazolidin-4-ones, offering a promising approach for the synthesis of polyfunctional thiazolo[3,2-c]pyrimidines.

Pyrrolidine Azasugars Synthesis

(Huang, 2011) presented an asymmetric synthesis of a protected polyhydroxylated pyrrolidine, a key intermediate for the synthesis of pyrrolidine azasugars, highlighting a new method for synthesizing these compounds.

Regioselectivity in Pyrazole Synthesis

(Martins et al., 2012) conducted a comparative study on the regioselectivity and reaction media for the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, offering insights into optimizing the reaction conditions.

properties

IUPAC Name |

tert-butyl 3-[(5-chloropyrimidin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-5-4-10(8-18)9-21-12-16-6-11(15)7-17-12/h6-7,10H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNGAJVODVVFAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.